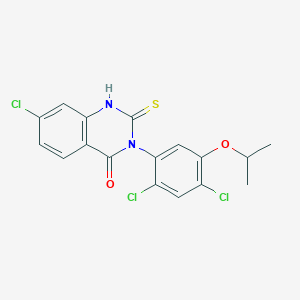

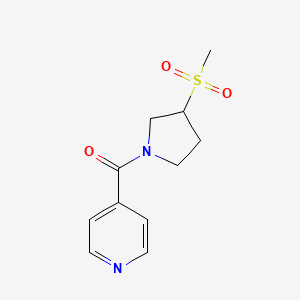

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of “(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone” can be analyzed using various methods. For instance, the structures can be solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone” can be analyzed using various methods. For instance, ATR-FTIR can be used to analyze the stretching and bending vibrations of different functional groups .科学的研究の応用

Synthesis and Structural Analysis

The compound (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed using various spectroscopic methods and X-ray diffraction, and further analyzed through density functional theory (DFT) to compare molecular structures and investigate physicochemical properties, revealing consistency between DFT-optimized and crystallographically determined structures (Huang et al., 2021).

Chemical Reactivity and Applications

The compound's reactivity under photo-irradiation conditions is explored in the direct alkenylation of C(sp3)–H bonds, showcasing its utility in substituting heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds with (E)-sulfonylalkene units. This process serves as an efficient method for extending carbon skeletons, pivotal for synthesizing complex natural products and pharmaceuticals (Amaoka et al., 2014).

Biological and Pharmaceutical Potential

Investigations into the biological and pharmaceutical potential of derivatives of the compound include the synthesis of dimethyl sulfomycinamate, highlighting its significance in the realm of thiopeptide antibiotics. This synthesis demonstrates the compound's capacity to contribute to complex molecular structures with potential pharmaceutical applications (Bagley et al., 2005).

特性

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXVALYIDKCCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)